molecular formula C11H13Cl2NO2 B15300174 (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride

(2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B15300174
M. Wt: 262.13 g/mol
InChI Key: UCXSXXOZKQTLAC-IYPAPVHQSA-N
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Description

(2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound as the starting material.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide or other carboxylating agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and other advanced techniques to enhance yield and purity. The use of catalysts and specific reaction conditions can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,5S)-5-(4-bromophenyl)pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,5S)-5-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

(2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s distinct reactivity and interaction with molecular targets make it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

(2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H12ClNO2.ClH/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10-;/m0./s1

InChI Key

UCXSXXOZKQTLAC-IYPAPVHQSA-N

Isomeric SMILES

C1C[C@H](N[C@@H]1C2=CC=C(C=C2)Cl)C(=O)O.Cl

Canonical SMILES

C1CC(NC1C2=CC=C(C=C2)Cl)C(=O)O.Cl

Origin of Product

United States

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